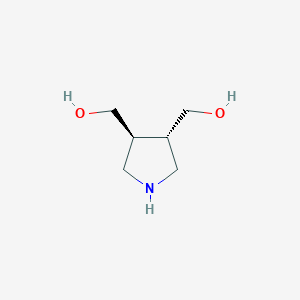

((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol

Description

Significance of Chiral Scaffolds in Asymmetric Transformations

Asymmetric transformations are chemical reactions that selectively produce one of a pair of enantiomers, which are mirror-image isomers of a chiral molecule. The biological activity of many pharmaceuticals and agrochemicals is often dependent on a single enantiomer, with the other being inactive or even harmful. Chiral scaffolds, which are themselves enantiomerically pure, play a crucial role in achieving this selectivity. They can act as chiral auxiliaries, temporarily attached to a substrate to direct a stereoselective reaction, or as the core of chiral ligands and catalysts that create a chiral environment for the transformation.

The Pyrrolidine (B122466) Ring as a Fundamental Chiral Framework

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in organic synthesis. rsc.org Its prevalence in natural products, such as the amino acid proline, and its conformational flexibility make it an ideal building block for the construction of complex chiral molecules. The nitrogen atom provides a convenient handle for functionalization, allowing for the attachment of various substituents that can fine-tune the steric and electronic properties of the resulting chiral ligand or catalyst.

Unique Stereochemical Attributes of ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol

This compound possesses a unique set of stereochemical features that make it a highly valuable and versatile chiral building block. The trans arrangement of the two hydroxymethyl groups at the C3 and C4 positions of the pyrrolidine ring results in a C2-symmetric structure. This symmetry is highly desirable in the design of chiral ligands for asymmetric catalysis, as it can simplify the analysis of reaction mechanisms and often leads to higher levels of enantioselectivity. rsc.orgrsc.org

The two primary alcohol functionalities serve as versatile synthetic handles, allowing for further elaboration into a wide range of derivatives, such as phosphines, amines, and ethers. This modularity enables the creation of a diverse library of chiral ligands and organocatalysts tailored for specific asymmetric transformations. The pyrrolidine nitrogen can also be readily functionalized, further expanding the structural and catalytic diversity that can be achieved from this core scaffold.

Historical Context of Chiral Pyrrolidine Derivatives in Academic Research

The use of chiral pyrrolidine derivatives in asymmetric synthesis has a rich history, dating back to the pioneering work on proline-catalyzed aldol (B89426) reactions. This discovery highlighted the potential of small organic molecules to act as efficient and highly selective catalysts. Since then, a vast number of chiral pyrrolidine-based catalysts and ligands have been developed and successfully applied in a wide array of asymmetric transformations, including hydrogenations, carbon-carbon bond-forming reactions, and cycloadditions. The development of C2-symmetric pyrrolidine ligands, in particular, has been a significant area of research, leading to highly effective catalysts for a variety of metal-catalyzed processes. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

[(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2/t5-,6-/m0/s1 |

InChI Key |

ZRERAZQFEFFXSJ-WDSKDSINSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)CO)CO |

Canonical SMILES |

C1C(C(CN1)CO)CO |

Origin of Product |

United States |

Physicochemical Properties of 3s,4s Pyrrolidine 3,4 Diyl Dimethanol

The fundamental physical and chemical properties of ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol are crucial for its handling, characterization, and application in synthesis.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 130836-12-3 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Solubility | Soluble in water and polar organic solvents |

Applications in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands from ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol

The synthetic accessibility and conformational rigidity of the 3,4-disubstituted pyrrolidine (B122466) skeleton make it an ideal platform for creating sophisticated chiral environments. The two primary hydroxyl groups of this compound, along with the secondary amine, serve as key functional handles for derivatization into phosphine, diol-based, and other multifunctional ligands.

Phosphine-Based Ligands (e.g., DEGphos analogues)

A prominent class of ligands derived from the pyrrolidine core are bidentate phosphines, which are analogues of the well-known DEGphos family. A prime example is (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine. The synthesis of this ligand framework typically begins with L-(+)-tartaric acid, which is converted into a protected (3S,4S)-3,4-dihydroxypyrrolidine derivative. The hydroxyl groups are then transformed into good leaving groups, such as tosylates or mesylates, facilitating a nucleophilic substitution reaction with a phosphide (B1233454) reagent like lithium diphenylphosphide to install the crucial diphenylphosphino moieties.

These C2-symmetric diphosphine ligands feature a five-membered chelate ring upon coordination to a metal center. The stereogenic carbons on the pyrrolidine backbone effectively control the conformation of this chelate ring, which in turn dictates the chiral disposition of the phenyl groups on the phosphorus atoms. This creates a well-defined and sterically hindered chiral pocket around the metal, which is essential for achieving high enantioselectivity in catalytic reactions. The nitrogen atom of the pyrrolidine ring can be further functionalized with various substituents (e.g., alkyl, benzyl (B1604629), acyl groups) to fine-tune the steric and electronic properties of the ligand, thereby optimizing its performance for specific catalytic transformations.

Diol-Based Ligands and Their Chiral Environments

The precursor to the title compound, (3S,4S)-Pyrrolidine-3,4-diol, and its N-substituted derivatives can themselves act as effective chiral ligands. researchgate.netuc.pt In these ligands, both the pyrrolidine nitrogen and the two hydroxyl oxygens can serve as donor atoms, creating a tridentate or bidentate N,O-coordination environment. The rigid pyrrolidine ring holds the two hydroxyl groups in a fixed trans configuration, establishing a predictable and stable chiral environment.

When complexed with a metal ion, such as copper(II), these diol ligands form a chiral pocket that can effectively discriminate between the two enantiotopic faces of a prochiral substrate. The nature of the substituent on the pyrrolidine nitrogen has been shown to significantly influence the catalytic activity and enantioselectivity. researchgate.netresearchgate.net For instance, bulky N-substituents can enhance the steric hindrance around the metal center, leading to improved stereochemical control in reactions like the enantioselective addition of nucleophiles to aldehydes. researchgate.net

Multifunctional Ligands Incorporating Nitrogen and Oxygen Donors

The pyrrolidine-diol framework is inherently multifunctional, possessing both a Lewis basic nitrogen atom and two Lewis basic oxygen atoms from the hydroxyl groups. This N,O-donor setup is crucial for the catalytic activity of the corresponding metal complexes. In a typical catalytic cycle, the ligand's nitrogen atom coordinates to the metal center, while one or both hydroxyl groups can also coordinate, often after deprotonation by a base.

This coordination creates a chiral metal template that activates the substrate. For example, in a copper-catalyzed Henry reaction, the copper ion acts as a Lewis acid to coordinate and activate the aldehyde substrate. Simultaneously, the ligand framework helps to position a base, which deprotonates the nitroalkane to generate the nucleophile. The specific geometry of the N,O-ligand-metal complex then directs the facial attack of the nucleophile onto the activated aldehyde, controlling the stereochemical outcome of the reaction. The cooperative action of the nitrogen and oxygen donors within the rigid pyrrolidine scaffold is thus fundamental to achieving high levels of asymmetric induction. uc.pt

Transition Metal-Catalyzed Asymmetric Transformations

Ligands derived from the this compound scaffold have proven to be highly effective in a range of important transition metal-catalyzed reactions, most notably in rhodium-catalyzed hydrogenations and copper-catalyzed carbon-carbon bond-forming reactions.

Rhodium-Catalyzed Asymmetric Hydrogenation Reactions

Rhodium complexes of pyrrolidine-based diphosphine ligands, such as (3S,4S)-Bis(diphenylphosphino)pyrrolidine and its N-substituted derivatives, are potent catalysts for the asymmetric hydrogenation of prochiral olefins. nih.gov These catalysts are particularly effective for the reduction of substrates like α-enamides and dehydroamino acid derivatives, providing access to chiral amines and α-amino acids, which are vital building blocks in the pharmaceutical industry.

In these reactions, the substrate coordinates to the chiral rhodium-diphosphine complex. The well-defined chiral environment created by the ligand forces the substrate to bind in a preferred orientation. Subsequent oxidative addition of hydrogen and migratory insertion leads to the formation of the hydrogenated product with high enantiomeric purity. The performance of these catalysts, including conversion rates and enantioselectivity, is highly dependent on the specific substrate and reaction conditions.

| Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|

| Methyl α-acetamidoacrylate | >99 | 96 | R |

| Methyl α-acetamidocinnamate | >99 | 98 | R |

| (Z)-Methyl α-benzamidocinnamate | >99 | >99 | R |

Copper-Catalyzed Asymmetric Reactions (e.g., Henry Reaction)

The asymmetric Henry (nitroaldol) reaction, which forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, is a powerful tool for synthesizing valuable β-nitro alcohols. Copper(II) complexes of chiral N-substituted (3S,4S)-3,4-dihydroxypyrrolidines have emerged as highly efficient catalysts for this transformation. uc.pt

The reaction involves the in-situ formation of a chiral copper-ligand complex. This complex coordinates the aldehyde, activating it for nucleophilic attack. The chiral environment of the ligand dictates the facial selectivity of the addition of the nitronate anion (formed by deprotonation of the nitroalkane by a base), leading to the formation of one enantiomer of the β-nitro alcohol in excess. Research has shown that the choice of the N-substituent on the pyrrolidine ligand, the copper salt, the base, and the solvent all play critical roles in optimizing both the chemical yield and the enantiomeric excess of the product. uc.pt

| Aldehyde | Conversion (%) | Enantiomeric Ratio (R:S) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Benzaldehyde | 96 | 92:8 | 84 |

| 4-Nitrobenzaldehyde | 94 | 91:9 | 82 |

| 4-Chlorobenzaldehyde | 95 | 91.5:8.5 | 83 |

| 4-Methylbenzaldehyde | 90 | 90:10 | 80 |

| 2-Naphthaldehyde | 94 | 91:9 | 82 |

Other Metal-Mediated Asymmetric Reactions

While extensive research on this compound as a ligand in a wide array of metal-catalyzed reactions is still emerging, its structural motifs are found in effective ligands for various transformations. The diol functionality serves as an excellent handle for modification, allowing for the synthesis of a diverse range of ligands. For instance, the core structure is related to ligands used in rhodium-catalyzed asymmetric hydrogenation reactions. Chiral pyrrolidine-substituted ferrocene-derived ligands have demonstrated high efficiency in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving excellent enantioselectivities (up to >99.9% ee). nih.gov

The versatility of the pyrrolidine scaffold is further highlighted by its incorporation into ligands for other metal-catalyzed processes. While direct data for this compound is limited, analogous C2-symmetric diols and their derivatives have been successfully employed as ligands in reactions such as diethylzinc (B1219324) additions to aldehydes.

Organocatalytic Applications

The pyrrolidine ring is a privileged structure in organocatalysis, forming the backbone of highly successful catalysts for a multitude of asymmetric reactions. nih.gov this compound serves as a valuable chiral building block for the synthesis of novel organocatalysts.

Role as an Organocatalyst or Precursor to Organocatalysts

This compound itself can act as a precatalyst. More commonly, its hydroxyl groups are functionalized to create more elaborate and effective organocatalysts. mdpi.com For example, silylated derivatives of related 3,4-dihydroxypyrrolidines have been shown to be highly effective organocatalysts. In a model aldol (B89426) condensation of cyclohexanone (B45756) with p-nitrobenzaldehyde, (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid provided the product in 86% yield with an outstanding enantiomeric excess of 99% and a diastereomeric ratio of 25:1. mdpi.com This demonstrates the potential of the 3,4-disubstituted pyrrolidine framework in designing highly stereoselective organocatalysts.

The pyrrolidine nitrogen is key to its catalytic activity, often operating through enamine or iminium ion intermediates. The substituents at the 3 and 4 positions play a crucial role in creating a specific chiral environment around the active site, thereby dictating the stereochemical outcome of the reaction.

Asymmetric Michael Additions

Organocatalysts derived from the pyrrolidine scaffold are widely used in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. nih.gov Chiral hybrid materials incorporating bis-silylated pyrrolidine units have been developed and utilized as heterogeneous and recyclable catalysts for the enantioselective Michael addition of linear aldehydes to β-nitrostyrene derivatives. nih.gov These catalysts have demonstrated high stereocontrol in the formation of the Michael adducts.

The generally accepted mechanism for amine-catalyzed Michael additions involves the formation of an enamine intermediate from the reaction of the pyrrolidine catalyst and a carbonyl compound. This enamine then attacks the nitroalkene substrate, leading to an iminium intermediate. Subsequent hydrolysis releases the product and regenerates the catalyst. nih.gov The stereochemistry of the product is determined by the facial selectivity of the enamine attack, which is controlled by the chiral environment of the catalyst.

| Catalyst Type | Reaction | Substrates | Yield (%) | dr | ee (%) |

| Pyrrolidine-based hybrid material | Michael Addition | Propanal and β-nitrostyrene | - | syn-major | - |

| Pyrrolidine-squaramide | aza-Michael/Michael cascade | 4-tosylaminobut-2-enoates and 3-ylideneoxindoles | - | >99:1 | >99 |

Aldol and Mannich Type Reactions

The pyrrolidine framework is also central to the design of catalysts for asymmetric aldol and Mannich reactions. mun.ca Proline and its derivatives are well-known catalysts for these transformations. unibo.it While specific data for this compound in these reactions is not abundant, the effectiveness of related structures is well-documented.

For instance, the use of pyrrolidine-based amine catalysts in the presence of a protic acid has been shown to be effective in providing enantiomerically enriched γ-nitro ketones or γ-nitro aldehydes in good yields. mun.ca In the context of aldol reactions, a silylated 3,4-dihydroxyproline (B1205037) derivative catalyzed the reaction between cyclohexanone and p-nitrobenzaldehyde to afford the product with 99% ee and a 25:1 diastereomeric ratio. mdpi.com

The catalytic cycle for these reactions typically involves the formation of an enamine intermediate between the pyrrolidine catalyst and a ketone or aldehyde donor. This enamine then adds to the acceptor molecule (an aldehyde in the aldol reaction or an imine in the Mannich reaction). The stereochemical outcome is dictated by the catalyst's ability to control the geometry of the enamine and the trajectory of the electrophilic attack.

Mechanistic Investigations in Catalysis

Understanding the mechanism of catalysis is crucial for the rational design of more efficient and selective catalysts. For pyrrolidine-based catalysts, mechanistic studies often focus on elucidating the nature of the catalyst-substrate interactions that govern stereoselectivity.

Elucidation of Catalyst-Substrate Interactions

Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the mode of action of bifunctional organocatalysts derived from pyrrolidine, such as pyrrolidine-squaramide catalysts. nih.gov These studies have revealed the importance of hydrogen bonding and π-π interactions in the activation of substrates and the stabilization of transition states.

In the case of a [5+2] cycloaddition reaction, it was found that favorable π-π interactions between the hydrogen-bond activated pyrylium (B1242799) ylide and an electron-deficient aromatic ring on the catalyst played a key role in determining the reaction pathway and stereoselectivity. nih.gov These computational models are often in excellent agreement with experimental observations and provide valuable insights into the subtle interactions that control the enantioselectivity of a reaction. Such mechanistic understanding is vital for the future development of catalysts based on the this compound scaffold.

Transition State Modeling in Chiral Induction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of asymmetric catalysis and understanding the origins of enantioselectivity. researchgate.net In the context of catalysts derived from this compound, transition state modeling provides critical insights into how the catalyst's chirality is transferred to the substrate.

Models analogous to those developed for proline and its derivatives, such as the Houk-List model, can be adapted to study reactions catalyzed by derivatives of this compound. researchgate.net These models typically involve the formation of an enamine or iminium ion intermediate, where the pyrrolidine nitrogen plays a key role. The substituents at the C3 and C4 positions then dictate the facial selectivity of the substrate's approach to this intermediate.

For instance, in a hypothetical aldol reaction catalyzed by a derivative where the hydroxyl groups of this compound are modified, DFT calculations can be employed to model the transition states leading to the (R)- and (S)-products. The relative energies of these transition states are indicative of the expected enantiomeric excess (ee).

Table 1: Hypothetical DFT Calculated Energy Barriers for a Catalyzed Aldol Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer | Predicted ee (%) |

| TS-(R) | 12.5 | (S) | >99 |

| TS-(S) | 10.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

The lower energy of the transition state leading to the (S)-product (TS-(S)) would suggest that this is the favored pathway, resulting in an excess of the (S)-enantiomer. These computational studies can reveal crucial non-covalent interactions, such as hydrogen bonding or steric repulsion, between the catalyst and the substrates in the transition state, which are responsible for the energy difference and, consequently, the observed stereoselectivity. nih.gov

Role of Stereochemistry in Catalytic Efficiency and Selectivity

The specific (3S,4S) stereochemistry of this compound is paramount to its function as a chiral auxiliary or catalyst. The trans-substitution pattern of the hydroxymethyl groups on the pyrrolidine ring creates a C₂-symmetric environment. This symmetry is a highly desirable feature in ligand design as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. acs.org

The pyrrolidine ring itself is not planar and exists in various puckered conformations (envelope or twisted forms). beilstein-journals.org The substituents at the C3 and C4 positions influence the conformational preference of the ring. This conformational rigidity, enforced by the stereochemistry of the substituents, is crucial for maintaining a well-defined three-dimensional chiral pocket around the active site of the catalyst.

The efficiency and selectivity of a catalyst derived from this compound are directly influenced by:

Steric Hindrance: The hydroxymethyl groups, or their derivatives, create steric bulk that can effectively block one face of the reactive intermediate (e.g., an enamine), thereby directing the incoming substrate to the other face. The (3S,4S) configuration ensures that these groups are positioned to create a consistent and predictable steric bias.

Electronic Effects: The hydroxyl groups can be functionalized to introduce electron-donating or electron-withdrawing groups. These modifications can influence the electronic properties of the catalytic center, thereby affecting the reaction rate and the stability of the transition state. nsf.gov Stereoelectronic effects, arising from the specific spatial arrangement of orbitals and bonds, can also play a subtle but significant role in transition state stabilization. beilstein-journals.org

Bifunctional Catalysis: The diol functionality allows for the possibility of creating bifunctional catalysts. For example, one hydroxyl group could be modified to act as a Lewis base, while the pyrrolidine nitrogen acts as a Brønsted base or participates in enamine formation. The fixed spatial relationship between these two functionalities, dictated by the (3S,4S) stereochemistry, is critical for cooperative catalysis and achieving high enantioselectivity.

Table 2: Influence of Ligand Stereochemistry on Asymmetric Hydrogenation

| Ligand Derived From | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |

| This compound | 1 | >99 | 98 (R) |

| ((3R,4R)-pyrrolidine-3,4-diyl)dimethanol | 1 | >99 | 97 (S) |

| meso-pyrrolidine-3,4-diyl)dimethanol | 1 | >99 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes based on general principles of asymmetric catalysis.

The hypothetical data in Table 2 illustrates the critical role of the ligand's stereochemistry. The enantiomeric ligands derived from the (3S,4S) and (3R,4R) diols produce the corresponding opposite enantiomers of the product with high selectivity, while the achiral meso ligand results in a racemic mixture. This underscores the principle that the chirality of the catalyst is directly responsible for the chirality of the product.

Role As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Polyhydroxylated Pyrrolidine (B122466) Systems

The synthesis of complex polyhydroxylated pyrrolidine systems is a significant area of research, largely driven by the biological activities of these compounds. researchgate.net These systems, often analogues of natural sugars, can interact with biological macromolecules and interfere with metabolic pathways.

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. nih.gov This structural modification often leads to potent and specific inhibition of glycosidases and glycosyltransferases, enzymes involved in crucial biological processes. mdpi.com Pyrrolidine-derived iminosugars, such as 2,5-dihydroxymethyl-3,4-di-hydroxypyrrolidine (DMDP), are known glycosidase inhibitors. nih.gov The synthesis of novel iminosugar analogues is a key strategy in the development of therapeutic agents for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. nih.gov

Derivatives of 3,4-dihydroxypyrrolidine have been synthesized and evaluated for their inhibitory activity against various glycosidases. For instance, compounds incorporating aromatic moieties that share the absolute configuration of L-fucopyranosides have been shown to be potent and selective inhibitors of α-L-fucosidases in the nanomolar range. researchgate.netrsc.org The strategic placement of substituents on the pyrrolidine ring can significantly enhance inhibitory potency and selectivity. researchgate.netrsc.org

Table 1: Examples of Synthesized Iminosugar Analogues and their Biological Targets

| Compound Class | Starting Material | Target Enzyme(s) | Reference(s) |

| 3,4-dihydroxypyrrolidine derivatives | D-mannose, D-ribose, L-fucose | α-L-fucosidases | researchgate.netrsc.org |

| 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives | Not specified | α-mannosidases | documentsdelivered.com |

| α-geminal disubstituted pyrrolidine iminosugars | D-glucose | α-galactosidase, β-glucosidase, β-galactosidase | nih.gov |

The development of precursors for glycosidase inhibitors is a critical step in the drug discovery process. These precursors are molecules that can be readily converted into a final active compound through a series of chemical transformations. N-Substituted (3S,4S)- and (3R,4R)-pyrrolidine-3,4-diols, derived from (+)-L- and (-)-D-tartaric acid respectively, serve as versatile precursors for new glycosidase inhibitors. researchgate.net The synthesis of pyrrolidine derivatives with specific stereochemistry is essential for achieving the desired biological activity. nih.gov

The strategic design and synthesis of these precursors allow for the systematic exploration of structure-activity relationships (SAR), which is fundamental to optimizing the inhibitory potency and selectivity of the final compounds. nih.gov

Synthesis of Diverse Heterocyclic Frameworks

The pyrrolidine scaffold is a key component in a wide array of heterocyclic frameworks, many of which exhibit significant biological activity. The ability to fuse or incorporate the pyrrolidine ring into other cyclic systems greatly expands the chemical space available for drug discovery.

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that are structurally analogous to purines and are found in various natural products and synthetic drugs. nih.gov This scaffold is associated with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.net The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) core. Various synthetic methodologies have been developed to achieve this, including multi-component reactions and cascade annulations. nih.govscielo.org.mx

For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives has been utilized for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx Similarly, an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones provides an efficient route to these scaffolds. nih.gov These methods offer advantages such as high yields, operational simplicity, and the use of readily available starting materials. nih.govscielo.org.mx

The development of synthetic methods to access functionalized pyrrolidines is therefore of great importance for expanding the diversity of nitrogen-containing ring systems available for medicinal chemistry applications. nih.gov

Precursors for Research into Novel Chemical Entities

A novel chemical entity (NCE) is a drug that contains no active moiety that has been approved by the regulatory authority in any other application submitted. The quest for NCEs is a driving force in pharmaceutical research, as they have the potential to offer new therapeutic options for a wide range of diseases. nih.gov Chiral building blocks are essential in the synthesis of NCEs, as the majority of modern drugs are single enantiomers. nih.gov

The use of stereochemically defined building blocks like ((3S,4S)-pyrrolidine-3,4-diyl)dimethanol allows for the precise construction of complex molecular architectures with a high degree of stereocontrol. researchgate.netsigmaaldrich.com This is critical for ensuring the desired pharmacological activity and minimizing off-target effects. The synthesis of libraries of compounds based on a common chiral scaffold is a common strategy in the early stages of drug discovery to identify promising lead candidates. mdpi.com

Scaffolds for Exploring Structure-Activity Relationships in Non-Clinical Contexts

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, frequently incorporated into biologically active compounds. nih.govnih.gov The defined spatial arrangement of substituents on the pyrrolidine ring allows for a systematic investigation of how molecular shape and functionality impact biological activity, a process known as establishing a structure-activity relationship (SAR). nih.gov The compound this compound serves as an excellent starting point for such studies due to its fixed stereochemistry and the presence of two reactive hydroxyl groups.

In a non-clinical research context, this chiral diol can be systematically modified to generate a library of derivatives. The diol's C2 symmetry can be either maintained or broken through selective chemical transformations, allowing for a nuanced exploration of the chemical space. For instance, the two primary hydroxyl groups can be simultaneously or sequentially derivatized to introduce a wide array of functional groups, including ethers, esters, and amines. This systematic derivatization enables researchers to probe the specific interactions of these functional groups with biological targets, such as enzymes or receptors.

The insights gained from these SAR studies are crucial for understanding the molecular basis of a compound's activity and for the rational design of new molecules with enhanced or modified properties. The rigid pyrrolidine core of this compound restricts the conformational freedom of the appended functional groups, which can lead to more specific and potent interactions with a biological target. nih.gov

Below is a data table illustrating a hypothetical SAR study starting from the this compound scaffold to explore the impact of different substituents on a particular biological activity.

| Compound | R Group (Substitution on Hydroxyls) | In Vitro Activity (IC50, µM) | Notes |

| Scaffold | -H | >100 | Starting diol shows no activity. |

| Derivative 1 | -CH3 (Dimethyl ether) | 50.2 | Introduction of small alkyl groups confers moderate activity. |

| Derivative 2 | -C(O)CH3 (Diacetate) | 25.8 | Ester functionality improves activity. |

| Derivative 3 | -C(O)Ph (Dibenzoate) | 10.5 | Aromatic esters significantly enhance activity, suggesting a key interaction with an aromatic binding pocket. |

| Derivative 4 | -Bn (Dibenzyl ether) | 5.3 | Increased conformational flexibility of the benzyl (B1604629) group further improves activity. |

Synthesis of Analogues with Modified Stereochemistry

The stereochemistry of a molecule is a critical determinant of its biological activity. The synthesis of analogues of this compound with modified stereochemistry is, therefore, a key strategy for exploring the impact of spatial arrangement on function and for the discovery of novel bioactive compounds. researchgate.net Various stereoselective synthetic methods have been developed for the synthesis of pyrrolidine derivatives, which can be adapted to produce diastereomers and enantiomers of the parent diol. mdpi.com

One common approach involves the use of chiral starting materials from the "chiral pool," such as amino acids or tartaric acid, to construct the desired pyrrolidine ring with a different stereochemical configuration. For example, starting from D-tartaric acid, a synthetic route can be devised to yield the enantiomeric (3R,4R)-pyrrolidine-3,4-diyl)dimethanol. Similarly, meso-tartaric acid could serve as a precursor for the synthesis of the cis-diastereomer.

Furthermore, synthetic strategies such as 1,3-dipolar cycloadditions of azomethine ylides with alkenes can be employed to generate a variety of substituted pyrrolidines with controlled stereochemistry. researchgate.net By carefully selecting the chiral auxiliaries and reaction conditions, it is possible to direct the synthesis towards a specific stereoisomer.

The table below outlines some of the key stereoisomers of pyrrolidine-3,4-diyl)dimethanol and the potential synthetic precursors.

| Stereoisomer | Stereochemical Relationship to (3S,4S) | Potential Chiral Precursor |

| (3R,4R)-pyrrolidine-3,4-diyl)dimethanol | Enantiomer | D-Tartaric Acid |

| (3S,4R)-pyrrolidine-3,4-diyl)dimethanol | Diastereomer (cis) | Meso-Tartaric Acid |

| (3R,4S)-pyrrolidine-3,4-diyl)dimethanol | Diastereomer (cis) | Meso-Tartaric Acid |

The availability of these stereoisomeric analogues is invaluable for detailed SAR studies, allowing researchers to dissect the precise steric requirements for optimal interaction with a biological target.

Regioselective and Stereoselective Functional Group Transformations

The synthetic utility of this compound as a chiral building block is greatly enhanced by the ability to perform regioselective and stereoselective functional group transformations on its two primary hydroxyl groups. The C2 symmetry of the molecule means that in the absence of a chiral influence, both hydroxyl groups are chemically equivalent. However, by employing appropriate synthetic strategies, it is possible to differentiate between them.

One common strategy for achieving regioselectivity is to use a protecting group to temporarily block one of the hydroxyl groups, allowing for the selective modification of the other. For instance, reaction of the diol with one equivalent of a bulky protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), can lead to the formation of the mono-protected derivative. The remaining free hydroxyl group can then be subjected to a variety of chemical transformations. Subsequent removal of the protecting group reveals the mono-functionalized pyrrolidine derivative.

Stereoselective transformations can be achieved by using chiral reagents or catalysts that can distinguish between the two prochiral hydroxymethyl groups, even though they are chemically equivalent in a non-chiral environment. For example, enzymatic catalysis can often provide a high degree of stereoselectivity in the acylation or deacylation of diols.

The following table provides examples of regioselective and stereoselective transformations that could be applied to this compound.

| Transformation | Reagents and Conditions | Product | Selectivity |

| Mono-silylation | 1 eq. TBDMSCl, imidazole, DMF | Mono-TBDMS protected diol | Regioselective |

| Mono-acylation | Lipase, vinyl acetate, organic solvent | Mono-acetylated diol | Stereoselective |

| Oxidation to aldehyde | TEMPO, bleach (catalytic) | Mono-aldehyde | Regioselective |

| Conversion to mono-amine | 1. Mesylation, 2. Sodium azide, 3. Reduction | Mono-aminomethyl derivative | Regioselective |

These selective functionalization reactions significantly expand the synthetic versatility of this compound, enabling its incorporation into more complex and diverse molecular structures.

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like this compound. omicsonline.org High-resolution NMR, through one-dimensional (1D) and two-dimensional (2D) experiments, provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the pyrrolidine ring structure, the position and orientation of the hydroxymethyl groups, and an assessment of sample purity. emory.eduipb.pt

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and type of protons. For this compound, distinct signals would be expected for the N-H proton, the O-H protons of the two hydroxymethyl groups, the methine protons at C3 and C4, and the methylene (B1212753) protons at C2, C5, and on the hydroxymethyl substituents. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of chemically distinct carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. omicsonline.org

2D NMR: To overcome the potential for signal overlap in 1D spectra and to establish definitive structural connections, a series of 2D NMR experiments are employed. omicsonline.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal correlations between the H3/H4 methine protons and the adjacent methylene protons of the ring (H2/H5) and the hydroxymethyl groups, confirming the core connectivity. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is crucial for assigning the chemical shifts of the protonated carbons in the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. sdsu.eduyoutube.com This technique is vital for piecing together the molecular skeleton. For instance, it would show correlations from the hydroxymethyl protons to the C3 and C4 carbons of the pyrrolidine ring, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of the molecule. It identifies protons that are close to each other in space, irrespective of their bonding connectivity. science.govharvard.edu For this compound, a key NOE correlation would be expected between the protons on C3 and C4 if they are on the same face of the ring (cis). The absence of this correlation and the presence of correlations to other protons would suggest a trans relationship. The specific NOE patterns observed allow for the unambiguous assignment of the (3S,4S) relative stereochemistry. ipb.pt

| NMR Technique | Type of Information Provided | Application for this compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts, integration, and coupling patterns. | Identifies types and number of protons (NH, OH, CH, CH₂). |

| ¹³C NMR / DEPT | Number and type of carbon atoms (CH₃, CH₂, CH, C). | Confirms the carbon skeleton. |

| COSY | ¹H-¹H spin-spin coupling correlations (through-bond). sdsu.edu | Maps the proton connectivity within the pyrrolidine ring and substituents. |

| HSQC | Direct one-bond ¹H-¹³C correlations. sdsu.edu | Assigns protons to their directly attached carbons. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. sdsu.edu | Confirms the overall structure and placement of hydroxymethyl groups. |

| NOESY | ¹H-¹H spatial proximity (through-space). science.gov | Determines the relative stereochemistry (cis/trans) of the C3 and C4 substituents. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy (typically to within a few parts per million). measurlabs.comresearchgate.net For this compound (molecular formula C₆H₁₃NO₂), HRMS would be used to measure its exact mass. This experimental value can then be compared to the calculated theoretical mass, allowing for the unambiguous confirmation of the molecular formula and ruling out other potential structures with the same nominal mass. nfdi4chem.deuni.lu Analysis of the fragmentation patterns observed in the mass spectrum can also provide corroborating evidence for the proposed structure, as specific fragments would be expected from the cleavage of the pyrrolidine ring or the loss of the hydroxymethyl groups.

| Property | Value | Information Obtained |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₂ | Basis for theoretical mass calculation. |

| Theoretical Exact Mass ([M+H]⁺) | 132.1025 g/mol | Calculated value for the protonated molecule. |

| HRMS Measurement | Experimental m/z value | Provides highly accurate mass for molecular formula confirmation. measurlabs.com |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate O-H stretching from the alcohol groups, likely overlapping with the N-H stretching vibration from the secondary amine. C-H stretching vibrations for the CH and CH₂ groups would appear just below 3000 cm⁻¹. The C-O stretching of the primary alcohol groups would be visible in the 1000-1260 cm⁻¹ region. Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. researchgate.netchemicalbook.com

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |

|---|---|---|

| O-H (Alcohol) | 3200-3600 (Broad) | Stretching |

| N-H (Amine) | 3300-3500 (Moderate) | Stretching |

| C-H (sp³) | 2850-2960 | Stretching |

| C-O (Alcohol) | 1000-1260 | Stretching |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration Determination

Since this compound is a chiral molecule, chiroptical methods are essential for determining its absolute configuration. mtoz-biolabs.com

Optical Rotation (OR): This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation ([α]) is a characteristic physical property of a chiral molecule. A non-zero value confirms that the compound is chiral and not a racemic mixture. The sign of the rotation (+ or -) is an empirical value used in its characterization. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.in The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental CD spectrum of the synthesized compound with the spectra of known standards or with spectra predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory), the absolute configuration (S,S in this case) can be definitively assigned. nih.govrsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of the parent compound this compound might be challenging due to the presence of flexible hydroxymethyl groups and strong hydrogen bonding, it is often possible to form a crystalline derivative. By reacting the compound with an appropriate achiral reagent to form, for example, a benzamide (B126) or a p-bromobenzoate derivative, one can often produce well-ordered crystals suitable for X-ray diffraction analysis. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering unequivocal proof of the atomic connectivity and, crucially, the absolute stereochemistry of the chiral centers.

Conformational Analysis of the Pyrrolidine Ring in the Solid State

Information regarding the solid-state conformational analysis of the pyrrolidine ring in this compound is not available in the reviewed scientific literature. The determination of the precise puckering of the five-membered pyrrolidine ring, including torsion angles and the specific envelope or twist conformation it adopts in the crystalline form, requires experimental data from techniques such as single-crystal X-ray diffraction. Without such a study, a detailed and accurate description is not possible.

Hydrogen Bonding and Supramolecular Interactions in Crystal Packing

A detailed analysis of the hydrogen bonding network and other supramolecular interactions within the crystal lattice of this compound cannot be provided. This information is contingent upon the determination of the compound's crystal structure, which would reveal the intermolecular forces governing the crystal packing. Such an analysis would typically include the identification of hydrogen bond donors (such as the hydroxyl groups and the secondary amine) and acceptors, and the resulting motifs (e.g., chains, sheets, or three-dimensional networks). The lack of published crystallographic data for this specific molecule prevents a scientifically accurate discussion of these features.

Role in Medicinal Chemistry

As a Scaffold for Bioactive Molecules

The diol can serve as a central scaffold for the synthesis of libraries of compounds for drug discovery. The two hydroxyl groups and the nitrogen atom provide three points of diversity for the introduction of various substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of a particular class of compounds. The defined stereochemistry of the scaffold is crucial, as the biological activity of enantiomers can differ significantly. Pyrrolidine diol derivatives have been investigated for their potential as inhibitors of various enzymes and as ligands for receptors. researchgate.net

Conclusion

Chemo- and Stereoselective Synthetic Pathways

The construction of the this compound core with precise control over its stereochemistry can be achieved through various sophisticated synthetic strategies. These methods leverage different starting materials and reaction cascades to establish the desired trans-relationship of the hydroxymethyl groups on the pyrrolidine (B122466) ring.

Chiral Pool Approaches Utilizing Natural Precursors

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. L-tartaric acid is a prominent member of this pool and a common precursor for the synthesis of this compound and its analogs due to its inherent C2 symmetry and pre-existing stereocenters.

A common strategy involves the conversion of L-tartaric acid into a cyclic imide, which is then reduced to the corresponding N-substituted (3S,4S)-3,4-dihydroxypyrrolidine. Subsequent reduction of the diol functionality to the dimethanol can be achieved through standard procedures. For instance, refluxing a monobenzylammonium salt of tartaric acid can yield a benzyl-imide, which upon reduction with reagents like diborane, affords the N-benzylpyrrolidinediol. This intermediate can then be further manipulated to yield the target dimethanol.

| Precursor | Key Intermediate | Reagents | Outcome |

| L-Tartaric Acid | N-Benzyl-3,4-dihydroxypyrrolidine | 1. Benzylamine, Heat 2. Diborane (BH₃) | Formation of the pyrrolidine ring with desired stereochemistry |

| L-Tartaric Acid | 3,4-Dihydroxy-1-alkyl-pyrrolidine-2,5-dione | 1. Thionyl chloride, Pyridine 2. Acetyl chloride, Ethanol | Synthesis of a cyclic tartrimide intermediate mdpi.com |

These chiral pool approaches are advantageous due to the cost-effectiveness of the starting materials and the inherent stereochemical control.

De Novo Asymmetric Synthesis Strategies from Acyclic Compounds

De novo synthesis involves the construction of the chiral pyrrolidine ring from achiral or prochiral acyclic precursors, where the stereochemistry is introduced during the reaction sequence through the use of chiral catalysts, auxiliaries, or reagents. This approach offers flexibility in accessing various stereoisomers and analogs.

One such strategy is the asymmetric Michael addition. For instance, the conjugate addition of a nitrogen-containing nucleophile to an appropriately substituted acyclic Michael acceptor can initiate a cascade of reactions, including cyclization to form the pyrrolidine ring. The stereochemistry can be controlled by employing a chiral catalyst. Subsequent reduction of ester or other functional groups on the newly formed ring can then yield the desired dimethanol substituents. While a direct synthesis of this compound via this method is not prominently documented, the synthesis of various 3,4-disubstituted pyrrolidines demonstrates the viability of this approach. nih.gov

| Acyclic Precursor Type | Key Transformation | Stereocontrol | Outcome |

| Substituted enoates and nitroalkanes | Organocatalytic enantioselective Michael addition | Chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether) | Formation of a highly functionalized pyrrolidine precursor with controlled stereocenters rsc.org |

| Bis-homoallylic amines | Asymmetric 'clip-cycle' via alkene metathesis and aza-Michael cyclization | Chiral phosphoric acid | Enantioselective formation of 3,3-disubstituted pyrrolidines whiterose.ac.uk |

Reductive Amination Protocols for Pyrrolidine Ring Formation

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of nitrogen-containing heterocycles. researchgate.net The synthesis of the pyrrolidine ring via this method typically involves the reaction of a dicarbonyl compound with a primary amine, followed by reduction of the resulting imine or enamine intermediates.

For the synthesis of a trans-3,4-disubstituted pyrrolidine like the target molecule, a key precursor would be a 1,4-dicarbonyl compound with the desired stereochemistry. For example, the successive reductive amination of appropriately substituted diketones with anilines, catalyzed by an iridium complex, has been shown to produce N-aryl-substituted pyrrolidines. researchgate.netnih.gov A similar strategy could be envisioned starting from a stereochemically defined 2,3-bis(hydroxymethyl)succinaldehyde or a related diketone.

| Reactants | Catalyst/Reducing Agent | Key Feature | Outcome |

| 1,4-Diketone and primary amine | Iridium catalyst / Formic acid | Transfer hydrogenation | Successive reductive amination to form the pyrrolidine ring researchgate.netnih.gov |

| Aldehyde and dibenzyl azodicarboxylate | Proline catalyst, followed by reductive amination/cyclization | Asymmetric α-amination followed by cyclization | Enantioselective synthesis of 3-amino pyrrolidines researchgate.netfao.org |

1,3-Dipolar Cycloaddition Approaches to Pyrrolidine Rings

The 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most efficient methods for constructing the pyrrolidine ring, allowing for the creation of multiple stereocenters in a single step. diva-portal.orgresearchgate.netdoaj.org The stereochemical outcome of the reaction can be controlled by the geometry of the reactants and the use of chiral catalysts.

To synthesize this compound, an azomethine ylide can be reacted with a dipolarophile containing the necessary hydroxymethyl precursors, such as a cis-1,4-diacetoxy-2-butene. The azomethine ylide itself can be generated in situ from the condensation of an amine and an aldehyde. A notable example is the three-component domino process involving an α-amino acid, a ketone, and an activated alkene to assemble the pyrrolidine ring, which can then be further functionalized. nih.gov

| Azomethine Ylide Source | Dipolarophile | Catalyst/Conditions | Outcome |

| N-(methoxymethyl)-N-(trimethylsilyl)methyl amine and an aldehyde | (3,4-dihalogen-phenyl)-propynoic acid ethyl ester | Trifluoroacetic acid | Synthesis of 1,3,4-trisubstituted pyrrolidines google.com |

| α-amino acid, ketone | Activated alkene | Domino reaction | Formation of a highly substituted pyrrolidine ring nih.gov |

| Imino esters | Fluorinated styrenes | Copper(I) complex | Enantioselective synthesis of fluorinated pyrrolidines nih.gov |

This methodology is highly versatile, and the use of chiral ligands on metal catalysts can induce high levels of enantioselectivity. diva-portal.org

Transformation of Epoxide Intermediates

Epoxides are versatile synthetic intermediates due to their susceptibility to nucleophilic ring-opening reactions. A strategy for the synthesis of 3,4-disubstituted pyrrolidines can involve the use of a diepoxide or an epoxy amine. The intramolecular aminolysis of an epoxy amine, where the amine attacks one of the epoxide carbons, can lead to the formation of the pyrrolidine ring with the introduction of a hydroxyl group.

For instance, a cis-3,4-epoxy amine can undergo intramolecular aminolysis, catalyzed by a Lewis acid such as lanthanum(III) triflate, to form a pyrrolidine derivative. google.com The regioselectivity of the ring-opening is a critical factor and can be influenced by the catalyst and the substrate's stereochemistry. By starting with a stereochemically defined epoxy amine, it is possible to control the stereochemistry of the resulting pyrrolidine.

| Epoxide Precursor | Key Transformation | Catalyst | Outcome |

| cis-3,4-Epoxy amine | Intramolecular aminolysis | Lanthanum(III) triflate (La(OTf)₃) | Regioselective formation of the pyrrolidine ring google.com |

| Vinyl epoxide | Aminolysis followed by Ring-Closing Metathesis | N/A | Diastereoselective synthesis of polyfunctional pyrrolidines fao.org |

Functionalization and Derivatization Strategies of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring in this compound is a key site for further functionalization, allowing for the introduction of a wide variety of substituents to modulate the molecule's properties.

Common derivatization reactions include N-alkylation and N-acylation. N-alkylation can be achieved by reacting the pyrrolidine with an alkyl halide or by reductive amination with an aldehyde or ketone. N-acylation is typically performed using an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

A particularly important derivatization is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This is often done to protect the nitrogen during subsequent synthetic manipulations of other parts of the molecule. The Boc group can be introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org There are commercially available sources for (3S,4S)-1-N-Boc-3,4-bis(hydroxymethyl)pyrrolidine. chemheterocycles.com

| Reaction Type | Reagent(s) | Conditions | Product |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine), Solvent (e.g., dichloromethane) | (3S,4S)-1-N-Boc-3,4-bis(hydroxymethyl)pyrrolidine organic-chemistry.orgchemheterocycles.com |

| N-Benzylation | Benzyl (B1604629) bromide | Base (e.g., K₂CO₃), Solvent (e.g., acetonitrile) | N-Benzyl-(3S,4S)-3,4-bis(hydroxymethyl)pyrrolidine |

| N-Acylation | Acetyl chloride | Base (e.g., pyridine), Solvent (e.g., dichloromethane) | N-Acetyl-(3S,4S)-3,4-bis(hydroxymethyl)pyrrolidine |

These functionalization strategies significantly expand the synthetic utility of this compound, enabling its incorporation into more complex molecular architectures.

Purification and Enantiomeric Enrichment Techniques

The synthesis of stereoisomerically pure this compound and its derivatives often requires sophisticated purification and separation techniques to isolate the desired stereoisomer from reaction mixtures.

Chromatography is an indispensable tool for the separation of stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly powerful methods. nih.gov

For diastereomers, which have different physical properties, separation by standard silica (B1680970) gel column chromatography is often feasible. A common strategy involves converting a mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent. In the synthesis of pyrrolidine diols, a mixture of diastereomeric glycols was successfully separated on a preparative scale after conversion to their corresponding isopropylidene acetals, which possessed different chromatographic properties. nih.gov

For the direct separation of enantiomers, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic chiral polymers. nih.gov The separation of stereoisomers of amino acids and other chiral compounds on Cinchona alkaloid-based ion-exchange CSPs has been demonstrated, providing a powerful tool for analyzing stereochemical purity. mdpi.com These techniques are directly applicable to the analysis and preparative separation of the stereoisomers of this compound and its derivatives.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in determining the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol, which has a five-membered ring and two rotatable hydroxymethyl substituents, conformational analysis is key to understanding its properties and reactivity.

The pyrrolidine (B122466) ring can adopt various puckered conformations, typically described as envelope or twisted forms. The substituents on the ring influence the relative energies of these conformers. Density Functional Theory (DFT) is a common method used to perform geometry optimizations and find the energy minima corresponding to different conformers.

A conformational search would likely reveal several low-energy structures for this compound, differing in the pucker of the pyrrolidine ring and the orientation of the two hydroxymethyl groups. Intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atom of the ring could play a significant role in stabilizing certain conformations. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution.

The energy barriers for interconversion between these conformers can be calculated by locating the transition state structures connecting them. This information provides insight into the molecule's flexibility and the timescale of conformational changes. For N-substituted pyrrolidines, the correlation between calculated and experimental NMR data has been used to validate the predicted geometries and conformational preferences.

Table 1: Illustrative Conformational Analysis Data for a Disubstituted Pyrrolidine Derivative

| Conformer | Ring Pucker | Substituent Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | C2-endo | anti | 0.00 | 65.2 |

| 2 | C3-exo | gauche | 0.85 | 25.1 |

| 3 | C2-endo | gauche | 1.50 | 9.7 |

Note: This table is illustrative and based on typical data for substituted pyrrolidines. The actual values for this compound would require specific calculations.

Molecular Dynamics Simulations to Understand Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent over time, providing a dynamic picture of their conformational landscape and interactions with the surrounding medium. An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with water molecules and how its conformation fluctuates.

Key insights from MD simulations would include:

Solvation Shell Structure: Analysis of the radial distribution functions between the atoms of the pyrrolidine derivative and water molecules would describe the structure of the solvation shells around the molecule. This is particularly relevant for understanding the hydration of the polar hydroxyl and amine groups.

Hydrogen Bonding: MD simulations can quantify the intramolecular and intermolecular hydrogen bonds, including their lifetimes. This would reveal the competition between internal hydrogen bonds (e.g., between the two hydroxyl groups or with the nitrogen atom) and hydrogen bonds with water molecules. Studies on proline and hydroxyproline (B1673980) have used MD to understand their stabilizing effects in larger structures like collagen. researchgate.net

Conformational Dynamics: By tracking the dihedral angles of the ring and the substituents over time, MD simulations can map the conformational space accessible to the molecule in solution and the frequencies of transitions between different conformational states. For proline-rich peptides, specialized MD techniques have been used to overcome the high energy barrier for cis-trans isomerization. nih.gov

Computational Studies of Reaction Mechanisms and Transition States in Catalysis

The chiral nature of this compound makes it a valuable scaffold for developing asymmetric catalysts. Computational studies, particularly using DFT, are crucial for understanding how these catalysts work and for designing more efficient and selective versions.

A key goal of computational catalysis is to predict and explain the stereoselectivity of a reaction. This is achieved by modeling the transition states for the formation of the different stereoisomeric products. The enantiomeric excess (e.e.) of a reaction can be predicted by calculating the difference in the activation energies of the transition states leading to the major and minor enantiomers.

For a reaction catalyzed by a derivative of this compound, the computational workflow would involve:

Identifying all possible reaction pathways.

Locating the transition state structures for each pathway.

Calculating the Gibbs free energies of activation.

Using these energies to predict the product distribution.

DFT studies on pyrrolidine-based catalysts have successfully rationalized the stereochemical outcomes of various reactions. nih.gov

Table 2: Example of Calculated Energy Differences and Predicted Stereoselectivity

| Transition State | Product Enantiomer | Calculated ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted e.e. (%) |

| TS-R | R | 15.2 | 1.8 | 95 |

| TS-S | S | 17.0 |

Note: This table is a hypothetical example illustrating how computational data can be used to predict stereoselectivity.

Docking and Molecular Modeling Studies of Scaffolds with Chemical Targets (non-clinical focus)

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules. nih.govresearchgate.netfrontiersin.org Molecular modeling techniques can be used to explore how derivatives of this compound might interact with various chemical targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-clinical context, this could involve studying the binding of a this compound derivative to a specific enzyme or receptor to understand the structural basis of recognition.

For example, a docking study could involve:

Obtaining the 3D structure of a target protein.

Generating a 3D model of the pyrrolidine derivative.

Using a docking program to predict the binding mode and estimate the binding affinity.

The results of such studies can guide the design of new molecules with specific binding properties. Molecular dynamics simulations are often used to refine the docked poses and to assess the stability of the predicted complex over time. Studies on pyrrolidine derivatives as plasmepsin inhibitors have utilized molecular dynamics to analyze protein flexibility and propose binding modes. nih.gov

Future Research Directions and Broader Academic Impact

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and sustainable synthesis are increasingly pivotal in modern chemical production. Integrating ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol and its derivatives into continuous flow processes represents a significant future research avenue. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, superior reproducibility, and facile scalability. nih.govbohrium.com

Future research will likely focus on immobilizing catalysts derived from this compound onto solid supports or within packed-bed reactors for use in continuous flow systems. nih.govwhiterose.ac.uk This approach facilitates catalyst recycling, reduces waste, and simplifies product purification, aligning with the goals of sustainable chemistry. nih.govacs.org The development of such heterogeneous catalysts could be instrumental in the large-scale, efficient production of chiral molecules for various industries. bohrium.com The transition from batch to continuous flow processes for asymmetric transformations is a rapidly growing field with significant academic and industrial interest. nih.govrsc.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult, often requires re-optimization | Easier, achieved by extending operation time ("scaling out") nih.gov |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved control over reaction conditions, smaller reaction volumes enhance safety bohrium.com |

| Heat & Mass Transfer | Often inefficient, can lead to local hot spots and side reactions | Superior due to high surface-area-to-volume ratio in microreactors rsc.org |

| Catalyst Efficiency | Homogeneous catalysts are difficult to recover; higher loading may be needed | Facilitates use of immobilized catalysts, lower catalyst loading, easy recovery nih.gov |

| Productivity | Limited by reactor size and downtime between batches | Higher productivity through continuous operation and automation nih.gov |

| Waste Generation | Can be significant due to workup and purification steps | Reduced waste through higher selectivity and catalyst recycling bohrium.com |

Exploration of Novel Reactivity and Cascade Reactions

The bifunctional nature of this compound—possessing both a secondary amine and two hydroxyl groups—makes it an ideal candidate for designing novel cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of step economy and efficiency. nih.govnih.gov

Future work could explore using this compound as a precursor to organocatalysts that initiate complex cascade sequences for the synthesis of polycyclic nitrogen-containing molecules. mdpi.comwikipedia.org For instance, the pyrrolidine (B122466) nitrogen could participate in iminium or enamine activation, while the hydroxyl groups could be modified to direct subsequent intramolecular transformations or act as hydrogen-bond donors to control stereochemistry. mdpi.comuva.es The development of palladium-catalyzed cascade cyclizations to form pyrrolidine and piperidine (B6355638) rings highlights the potential for such strategies. nih.govnih.gov The exploration of new reactions catalyzed by chiral diols, which can activate substrates through non-covalent interactions, is another promising area. nih.govnih.gov

| Catalyst Type/Activation | Initial Reaction | Potential Subsequent Steps | Final Product Class |

|---|---|---|---|

| Enamine Catalysis | Michael Addition | Intramolecular Aldol (B89426) Cyclization, Dehydration | Substituted Bicyclic Ketones |

| Iminium Catalysis | Diels-Alder Reaction | Lactonization, Ring-Opening | Complex Polycyclic Heterocycles |

| Dual Catalysis (Amine + Modified OH) | Conjugate Addition | Intramolecular SN2 Cyclization | Bridged Ring Systems |

| Metal-Ligand Complex | Aza-Heck Cyclization nih.gov | Carbonylation, Cross-Coupling | Functionalized Pyrrolidines |

Expansion into Bio-inspired Catalysis and Synthetic Biology (non-clinical focus)

The structural resemblance of the pyrrolidine ring to the amino acid proline makes this compound an attractive scaffold for developing bio-inspired catalysts. mdpi.comnih.gov Enzymes achieve remarkable efficiency and selectivity by precisely positioning functional groups within a defined three-dimensional space. ornl.gov Future research could focus on creating "enzyme mimics" based on this compound, where the pyrrolidine core acts as the scaffold and the hydroxymethyl groups are functionalized to create a synthetic active site. ornl.gov

This approach could lead to catalysts that operate in aqueous media under mild conditions, mimicking biological processes. bioengineer.org Furthermore, the field of synthetic biology offers pathways to engineer microorganisms to produce chiral compounds. pharmtech.com While direct biosynthesis of this specific compound may be complex, its core structure could inspire the design of novel enzymatic pathways for the synthesis of valuable chiral amines and diols. whiterose.ac.uk The goal is to harness chemical principles observed in nature to create robust, selective, and sustainable catalytic systems. ornl.govbioengineer.org

Development of Advanced Chiral Materials with Tunable Properties

The C2 symmetry and bifunctional nature of this compound make it an exceptional building block for advanced chiral materials. Two key areas for future exploration are chiral polymers and chiral metal-organic frameworks (MOFs).

Chiral Porous Organic Polymers (POPs): By incorporating this diol as a monomer in polymerization reactions, it is possible to create chiral POPs. uva.esrsc.org These materials could possess high surface areas and uniformly distributed chiral sites, making them ideal for applications in heterogeneous asymmetric catalysis or enantioselective separations. rsc.org Research could focus on tuning the porosity and surface properties of these polymers by co-polymerizing the diol with different linkers. nih.govresearchgate.net

Chiral Metal-Organic Frameworks (MOFs): The hydroxyl groups can act as coordination sites for metal ions, allowing the diol to be used as a chiral ligand in the synthesis of MOFs. frontiersin.orgnih.gov The direct synthesis of chiral MOFs using enantiopure ligands is a major strategy in this field. nih.govrsc.org The resulting materials could exhibit unique properties for chiral recognition, enantiomer separation, and asymmetric catalysis. rsc.orgresearchgate.net The tunability of MOFs allows for the systematic modification of pore size and chemical environment to optimize performance for specific applications.

| Material Type | Method of Synthesis | Key Tunable Properties | Potential Applications |

|---|---|---|---|

| Chiral Porous Organic Polymers (POPs) | Polycondensation, Sonogashira–Hagihara coupling rsc.org | Porosity, Surface Area, Functional Group Density | Heterogeneous Catalysis, Chiral Chromatography rsc.org |

| Chiral Polyesters/Polyurethanes | Step-growth polymerization | Molecular Weight, Glass Transition Temperature nih.gov, Solubility | Chiral Films, Smart Materials nih.govresearchgate.net |

| Chiral Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal ions nih.gov | Pore Size, Topology, Catalytic Sites frontiersin.org | Enantioselective Separations, Asymmetric Catalysis rsc.org |

| Self-Assembled Monolayers | Surface modification of substrates | Surface Chirality, Wettability | Chiral Sensors, Enantioselective Crystallization |

Contribution to Fundamental Understanding of Stereochemistry and Reactivity

Beyond its practical applications, this compound serves as a valuable model system for advancing the fundamental understanding of stereochemistry and chemical reactivity. Its well-defined, C2-symmetric structure allows for systematic studies into the mechanisms of asymmetric induction. researchgate.netdocumentsdelivered.com

By modifying the pyrrolidine nitrogen and the hydroxyl groups, researchers can probe how subtle changes in catalyst structure affect the stereochemical outcome of a reaction. Such studies can provide crucial data for developing and refining theoretical models of stereoselection. The interplay between the rigid five-membered ring and the flexible hydroxymethyl side chains presents a unique case for studying conformational effects in catalysis. nih.gov Investigating the reactivity of this chiral diol can provide insights into hydrogen bonding, catalyst-substrate interactions, and the transition states of asymmetric reactions, contributing to the broader academic knowledge base of organic chemistry. nih.govnih.govalfachemic.com

Q & A

Q. What are the established synthetic routes for ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol?

The synthesis typically involves hydrogenolysis of protected precursors. For example, (3S,4S)-pyrrolidine-3,4-diol can be obtained via hydrogenolysis of (3S,4S)-1-benzyl-3,4-pyrrolidinediol using 10% Pd/C in anhydrous methanol under H₂ gas, followed by purification . Another route involves hydrazine-mediated deprotection, as seen in the synthesis of sulfonamide derivatives, where hydrazine hydrate in ethanol under reflux removes protecting groups .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key methods include:

- HPLC : For assessing purity and separating stereoisomers (e.g., using C18 columns with UV detection) .

- ESI-MS : To confirm molecular weight and adduct formation, particularly in DNA oligonucleotide conjugates .

- Chiral NMR : To resolve stereochemical configurations, leveraging the compound’s distinct proton environments .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and sensitive to oxidation. Store under inert atmosphere (e.g., argon) at 2–8°C to prevent degradation of hydroxymethyl groups. Use freshly distilled solvents in reactions to avoid side reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

The (3S,4S) configuration is critical for interactions with chiral biomolecules. For example, in TLR1/TLR2 agonists, this stereochemistry optimizes binding to hydrophobic pockets in protein targets, enhancing immunostimulatory activity . Computational docking studies (e.g., AutoDock Vina) can model these interactions to predict efficacy .

Q. What strategies ensure enantiomeric purity during synthesis?

- Chiral Resolution : Use chiral stationary phases in HPLC (e.g., amylose-based columns) to separate diastereomers .

- Asymmetric Catalysis : Employ enantioselective hydrogenation catalysts (e.g., Ru-BINAP complexes) during precursor synthesis to minimize racemization .

- X-ray Crystallography : Verify absolute configuration post-synthesis to confirm stereochemical integrity .

Q. How can this compound serve as a building block for complex pharmaceuticals?

- Sulfonamide Derivatives : React with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) to form disulfonamides, which exhibit antimicrobial or enzyme-inhibitory properties .

- DNA Adducts : Conjugate with oligonucleotides via DMSO/DIPEA-mediated nucleophilic substitution for studying DNA damage repair mechanisms .

Data Analysis and Contradictions

Q. How should discrepancies in reaction yields between synthetic protocols be addressed?

Yields vary due to reaction conditions (e.g., solvent polarity, catalyst loading). For example:

- Hydrogenolysis : Yields >90% are achieved with 10% Pd/C and strict anhydrous conditions .

- Hydrazine-Mediated Deprotection : Lower yields (~70%) may result from competing side reactions; optimize by controlling hydrazine stoichiometry and reaction time .

Q. What computational tools predict the compound’s physicochemical properties?

- DFT Calculations : Model nonlinear optical (NLO) properties, such as hyperpolarizability, using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate solubility and aggregation behavior in aqueous/organic mixtures using GROMACS .

Tables

Q. Table 1: Comparison of Synthetic Methods

Q. Table 2: Key Characterization Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products